AB-CHMINACA metabolite M2
AB-CHMINACA metabolite M2
AB-CHMINACA is an indazole-based synthetic cannabinoid (CB) that is structurally related to AB-FUBINACA, a high affinity ligand of the central CB1 receptor (Ki = 0.9 nM). AB-CHMINACA metabolite M2 is a metabolite of AB-CHMINACA that can be detected in the urine. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Brand Name:
Vulcanchem
CAS No.:
1185887-51-7
VCID:
VC0031768
InChI:
InChI=1S/C20H27N3O3/c1-13(2)17(20(25)26)21-19(24)18-15-10-6-7-11-16(15)23(22-18)12-14-8-4-3-5-9-14/h6-7,10-11,13-14,17H,3-5,8-9,12H2,1-2H3,(H,21,24)(H,25,26)/t17-/m0/s1
SMILES:
CC(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3
Molecular Formula:
C20H27N3O3
Molecular Weight:
357.4 g/mol
AB-CHMINACA metabolite M2
CAS No.: 1185887-51-7
Cat. No.: VC0031768
Molecular Formula: C20H27N3O3
Molecular Weight: 357.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | AB-CHMINACA is an indazole-based synthetic cannabinoid (CB) that is structurally related to AB-FUBINACA, a high affinity ligand of the central CB1 receptor (Ki = 0.9 nM). AB-CHMINACA metabolite M2 is a metabolite of AB-CHMINACA that can be detected in the urine. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications. |
|---|---|
| CAS No. | 1185887-51-7 |
| Molecular Formula | C20H27N3O3 |
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | (2S)-2-[[1-(cyclohexylmethyl)indazole-3-carbonyl]amino]-3-methylbutanoic acid |
| Standard InChI | InChI=1S/C20H27N3O3/c1-13(2)17(20(25)26)21-19(24)18-15-10-6-7-11-16(15)23(22-18)12-14-8-4-3-5-9-14/h6-7,10-11,13-14,17H,3-5,8-9,12H2,1-2H3,(H,21,24)(H,25,26)/t17-/m0/s1 |
| Standard InChI Key | FWDOPMKLKXLVEL-KRWDZBQOSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 |
| SMILES | CC(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 |
| Canonical SMILES | CC(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 |
| Appearance | Assay:≥98%A crystalline solid |
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